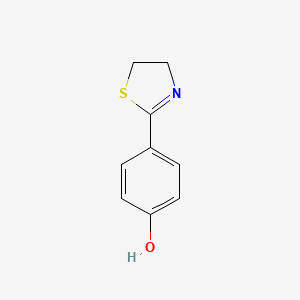

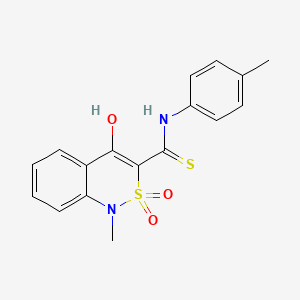

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the phenyl groups . The exact method would depend on the specific reactants and conditions used.

Molecular Structure Analysis

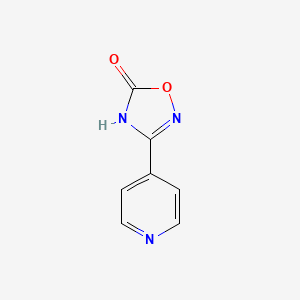

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the phenyl groups and the hydroxyl and methoxy groups attached at the specified positions. The exact structure would need to be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The pyrimidine ring and the phenyl groups are both aromatic and thus relatively stable, but they can participate in reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl and methoxy groups could affect its solubility, while the aromatic rings could influence its stability .

科学的研究の応用

Photochromic Materials

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile: has been studied for its potential use in photochromic materials . These materials change color when exposed to light, making them useful for applications like erasable memory media , photooptical switch components , and displays . The compound’s ability to exhibit rapid color fading and a large fluorescence quantum yield makes it an excellent candidate for these technologies.

Fluorescent Switching

The compound has also been explored for its fluorescent switching capabilities. This application is particularly relevant in the development of new photonic devices that require materials capable of changing their fluorescence properties in response to external stimuli .

Electrochemical Behavior

Research has indicated that the aromatic substituents of compounds like 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can significantly affect their electrochemical behavior . This property is crucial for applications in energy storage and conversion devices , such as batteries and supercapacitors .

Crystal Packing Stability

The compound’s molecular structure contributes to crystal packing stability , which is essential for the development of solid-state devices . The weak intermolecular interactions observed in its crystal structure could influence the design of more stable materials for electronic applications .

Biological Activity

Compounds with similar structures have been noted for their ability to act as activated unsaturated systems in conjugated addition reactions. These reactions are important in the synthesis of molecules that exhibit a multitude of biological activities , suggesting potential applications in pharmaceuticals and medicinal chemistry .

Synthesis of Fused Heterocycles

Finally, the compound can be used in the synthesis of fused heterocycles , which are important structures in many pharmaceuticals. The reactions involving compounds like 4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile can lead to the creation of new and potentially therapeutic molecules .

作用機序

Target of action

The compound contains a pyrimidine ring, which is a key component in many biological molecules, such as nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize or process these nucleotides .

Mode of action

The compound’s interaction with its targets would depend on the specific chemical properties of the compound and the target. For example, the hydroxy and methoxy groups could form hydrogen bonds with amino acids in the target protein, influencing its activity .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the presence of a pyrimidine ring, it’s possible that it could be involved in pathways related to dna or rna synthesis or processing .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, polarity, and stability. The presence of hydroxy and methoxy groups could influence its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it interacts with enzymes or receptors involved in critical cellular processes, it could have significant effects on cell function .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less stable under acidic or basic conditions .

特性

IUPAC Name |

4-(4-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-14-9-7-12(8-10-14)16-15(11-19)18(22)21-17(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOQBJRUWFZOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)

![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)